molecular formula C11H10BrNO B12126557 2-(4-Bromo-phenyl)-3-oxo-valeronitrile

2-(4-Bromo-phenyl)-3-oxo-valeronitrile

Cat. No.: B12126557
M. Wt: 252.11 g/mol
InChI Key: KXRUCEUNSJOMMR-UHFFFAOYSA-N
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Description

2-(4-Bromo-phenyl)-3-oxo-valeronitrile: 4-bromophenylacetic acid , is an organic compound. It belongs to the class of phenylacetic acid derivatives and contains a bromine atom in the para position of the phenyl ring . Its chemical formula is C8H7BrO2, and its molar mass is approximately 215.046 g/mol. The compound appears as a white solid with a honey-like odor and a melting point of 118 °C (244 °F) .

Preparation Methods

Electrophilic Aromatic Substitution: One method to synthesize 4-bromophenylacetic acid involves adding a bromine atom to phenylacetic acid through electrophilic aromatic substitution. Initially, a mixture of the 2- and 4-isomers is formed, but the 4-isomer can be isolated by fractional crystallization .

Nitrile Hydrolysis: Another approach is to condense 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile using sodium hydroxide .

Chemical Reactions Analysis

Derivatives:

    Methyl 4-bromophenylacetate: Prepared from 4-bromophenylacetic acid via Fischer esterification with methanol acidified with sulfuric acid.

    Ethyl ester: Similar to the methyl ester but using ethanol instead of methanol.

    Hydrazone derivatives: Formed by refluxing the methyl ester with hydrazine, leading to various hydrazones.

Plant Protoplasts Conjugation: In plant biology, 4-bromophenylacetic acid reacts with aspartic acid to form 4-bromophenylacetyl-L-aspartic acid, an auxin analogue of aspartic acid .

Felbinac and Xenbucin: 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for the synthesis of other organic molecules.

    Biology: Its auxin-like properties make it relevant in plant growth studies.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism by which 4-bromophenylacetic acid exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While 4-bromophenylacetic acid is unique due to its bromine substitution, similar compounds include other phenylacetic acid derivatives and related nitriles.

Remember that this compound is commercially available and has diverse applications across scientific fields

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

2-(4-bromophenyl)-3-oxopentanenitrile

InChI

InChI=1S/C11H10BrNO/c1-2-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3

InChI Key

KXRUCEUNSJOMMR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C#N)C1=CC=C(C=C1)Br

Origin of Product

United States

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